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(6-(4-Fluorophenyl)pyridin-2-

yl)methanol

Cat. No.: B13924953

Get Quote

Executive Summary
(6-(4-Fluorophenyl)pyridin-2-yl)methanol is a highly functionalized biaryl building block of

significant interest in medicinal chemistry and drug development. Featuring a fluorinated phenyl

ring coupled to a pyridine moiety with a benzylic alcohol, this compound serves as a versatile

precursor for synthesizing active pharmaceutical ingredients (APIs), including kinase inhibitors

and allosteric modulators.

A common challenge for procurement and regulatory documentation is the compound's

Chemical Abstracts Service (CAS) registry status. While structural isomers (such as the 4-

fluorophenyl variant at the 4-position) have assigned CAS numbers (e.g., CAS 742682-91-3),

the specific 6-substituted isomer often lacks a universally indexed CAS number in public

databases. Instead, it is rigorously tracked in chemical inventories via its MDL number () [1].

This guide provides a self-validating framework for its synthesis, characterization, and

application.
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Accurate molecular identification is the first step in any robust experimental workflow. The

following table summarizes the key structural and physical parameters of the target compound.

Parameter Value

IUPAC Name (6-(4-fluorophenyl)pyridin-2-yl)methanol

Molecular Formula C12H10FNO

Molecular Weight 203.21 g/mol

MDL Number MFCD06410097

SMILES String OCc1cccc(n1)-c2ccc(F)cc2

CAS Registry Number Unassigned / Proprietary (Tracked via MDL)

Synthesis & Experimental Workflow
The most reliable and high-yielding route to synthesize (6-(4-Fluorophenyl)pyridin-2-
yl)methanol is via a palladium-catalyzed [2]. This method couples (6-bromopyridin-2-

yl)methanol with (4-fluorophenyl)boronic acid.

Mechanistic Pathway
The Suzuki-Miyaura coupling proceeds through a highly orchestrated catalytic cycle consisting

of oxidative addition, transmetalation, and reductive elimination [3].
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Suzuki-Miyaura cycle for (6-(4-Fluorophenyl)pyridin-2-yl)methanol synthesis.
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Step-by-Step Methodology & Causality
To ensure a self-validating system, the following protocol integrates in-process controls and

mechanistic rationales for each step.

Reagent Preparation & Degassing:

Action: Dissolve (6-bromopyridin-2-yl)methanol (1.0 eq) and (4-fluorophenyl)boronic acid

(1.2 eq) in a 4:1 mixture of 1,4-Dioxane and water. Sparge the solution with N2 gas for 15

minutes.

Causality: A slight excess of boronic acid compensates for potential protodeboronation

side reactions. Degassing is critical; ambient oxygen will irreversibly oxidize the active

Pd(0) species to an inactive Pd(II) state, terminating the catalytic cycle prematurely.

Catalyst and Base Addition:

Action: Add Na2CO3 (2.0 eq) and Pd(dppf)Cl2 (0.05 eq) under a continuous N2 stream.

Causality: Na2CO3 acts as the base required to activate the boronic acid into a reactive

boronate "ate" complex, facilitating the transmetalation step. Pd(dppf)Cl2 is chosen

because its bidentate phosphine ligand (dppf) enforces a cis-geometry on the Pd(II)

intermediate, accelerating the final reductive elimination step.

Reaction Execution & In-Process Control:

Action: Heat the reaction mixture to 90°C for 4–6 hours. Monitor the reaction via TLC or

LC-MS.

Causality: The elevated temperature provides the activation energy necessary for the

oxidative addition into the electron-deficient pyridine ring. The reaction is self-validating:

the disappearance of the starting bromide peak on the LC-MS trace confirms complete

conversion before proceeding to workup.

Workup & Purification:

Action: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the

organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel
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chromatography (Hexanes/EtOAc).

Causality: Aqueous washing removes inorganic salts (Na2CO3 and boron byproducts).

Chromatography isolates the target biaryl alcohol from homocoupled byproducts and

residual catalyst.

Analytical Characterization Protocols
Establishing trustworthiness requires rigorous analytical validation of the purified material.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR (CDCl3, 400 MHz): Expect a diagnostic singlet or doublet integrating for 2

protons around 4.7–4.8 ppm, corresponding to the benzylic -CH2OH group. The pyridine

and fluorophenyl protons will appear in the aromatic region (7.0–8.0 ppm). The fluorine

atom will cause characteristic J-coupling splitting patterns (e.g., triplets) on the adjacent

phenyl protons.

Liquid Chromatography-Mass Spectrometry (LC-MS):

Method: Electrospray Ionization (ESI+).

Validation: The molecular weight is 203.21 g/mol . The mass spectrum must show a

dominant [M+H]+ pseudo-molecular ion peak at m/z 204.08. A secondary fragment at m/z

186.07 ([M+H - H2O]+) is highly diagnostic, confirming the presence of the benzylic

alcohol moiety which readily loses water to form a stable benzylic cation.

Applications in Drug Discovery
(6-(4-Fluorophenyl)pyridin-2-yl)methanol is a privileged scaffold. The biaryl system provides

a rigid, planar hydrophobic core capable of π-π stacking with aromatic residues in protein

binding pockets. The fluorine atom enhances metabolic stability by blocking cytochrome P450-

mediated oxidation at the para-position, while simultaneously increasing lipophilicity. The

terminal hydroxymethyl group serves as a versatile synthetic handle; it can be oxidized to an

aldehyde for reductive aminations or converted into a leaving group (e.g., mesylate) to alkylate

amines, facilitating the rapid generation of diverse compound libraries for high-throughput

screening.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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